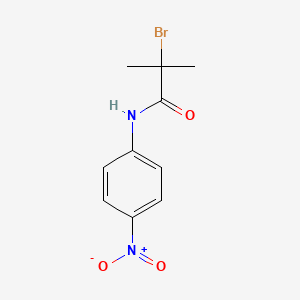![molecular formula C18H20N2O2S2 B12796358 N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide CAS No. 5205-42-5](/img/structure/B12796358.png)
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 111222 is a compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science. It is known for its unique structural properties and bioactivity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 111222 typically involves multi-step organic reactions. One common method includes the condensation of specific aromatic aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 111222 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 111222 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, specific solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 111222 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: NSC 111222 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of certain diseases, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: NSC 111222 is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of NSC 111222 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
NSC 125973: Known for its anticancer properties and similar structural features.
NSC 515776: Another compound with potential therapeutic applications, particularly in the field of oncology.
Uniqueness: NSC 111222 stands out due to its unique combination of structural properties and bioactivity
Propiedades
Número CAS |
5205-42-5 |
|---|---|
Fórmula molecular |
C18H20N2O2S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(15-7-3-1-4-8-15)19-11-13-23-24-14-12-20-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
Clave InChI |
RDXMIGPSLSXUGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCSSCCNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


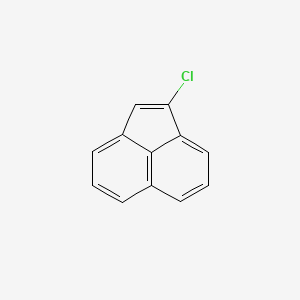


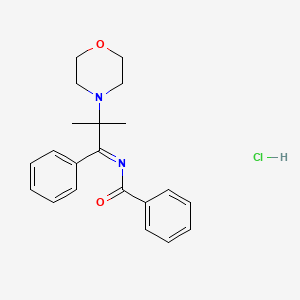
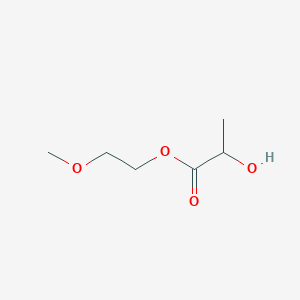
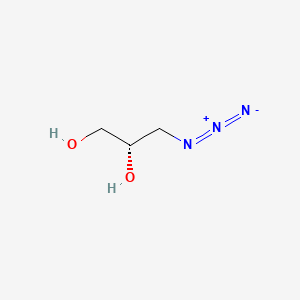
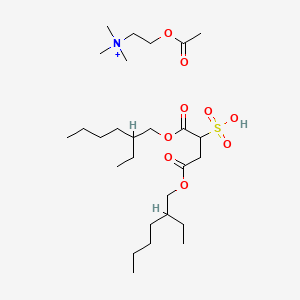


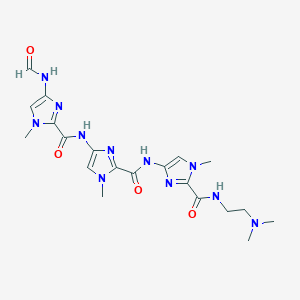
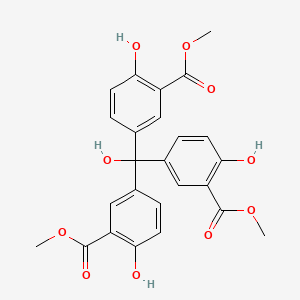
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

